Cas no 59-41-6 (Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-)
59-41-6 structure
Product Name:Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-
Numero CAS:59-41-6
MF:C11H17BrN
MW:243.163382291794
CID:369781
PubChem ID:2431
Update Time:2025-04-19
Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-
- (2-bromophenyl)methyl-ethyl-dimethylazanium
- Bretylium
- NCGC00168463-06
- C06855
- Q420026
- NCGC00168463-04
- AB00383047
- CHEBI:3172
- DTXSID3046958
- AAQOQKQBGPPFNS-UHFFFAOYSA-N
- [(2-bromophenyl)methyl](ethyl)dimethylazanium
- BSPBio_000904
- (2-bromophenyl)methyl-ethyl-dimethyl-ammonium
- 59-41-6
- Bretylium tosylate(USAN)
- NCGC00168463-02
- Benzenemethanaminium, 2-bromo-N-ethyl-N,N-dimethyl-
- ASL 603
- SCHEMBL15438
- Bretylan
- Bretylium ion
- UNII-RZR75EQ2KJ
- SPBio_003063
- A21112
- 2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium
- Prestwick2_000942
- L000814
- Bretylum
- N-ethyl-N,N-dimethyl-2-bromobenzenemethanaminium
- N-(2-bromobenzyl)-N,N-dimethylethanaminium
- Bretylium tolsylate
- BPBio1_000996
- GTPL7130
- (2-bromobenzyl)ethyldimethylaminium
- CHEMBL1199080
- RZR75EQ2KJ
- NS00007932
- Bretylium cation
- BRETYLIUM [VANDF]
- NCGC00168463-01
- Prestwick1_000942
- BRETYLIUM [WHO-DD]
- Prestwick3_000942
- DB01158
- (O-BROMOBENZYL)ETHYLDIMETHYLAMMONIUM
- BRD-K49669424-001-01-6
- BRD-K49669424-075-19-2
-
- Inchi: 1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
- Chiave InChI: AAQOQKQBGPPFNS-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC=CC=1C[N+](C)(C)CC
Proprietà calcolate
- Massa esatta: 242.054437
- Massa monoisotopica: 242.054437
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 2.8
Proprietà sperimentali
- Punto di fusione: [238]
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl- Letteratura correlata
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
59-41-6 (Benzenemethanaminium,2-bromo-N-ethyl-N,N-dimethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso